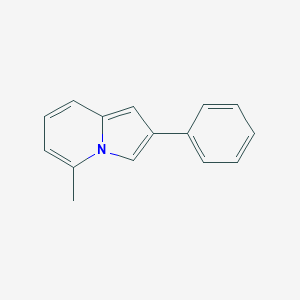

5-Methyl-2-phenylindolizine

Description

Historical Development and Contemporary Significance of Indolizines

The journey into the chemistry of indolizine (B1195054) began in 1890 when Italian chemist Angeli first reported a related structure and proposed the name "pyrindole". jbclinpharm.orgjbclinpharm.org However, the first definitive synthesis of the parent indolizine compound was achieved by Scholtz in 1912. jbclinpharm.orgjbclinpharm.orgcore.ac.uk He produced the molecule by treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgjbclinpharm.org Early methods, such as the Scholtz and Chichibabin reactions, became classical approaches for creating the indolizine skeleton. rsc.org

Initially, the structural similarity between indolizine and indole (B1671886) sparked interest, suggesting that indolizine analogs of biologically important indoles could exhibit significant physiological activity. globalresearchonline.net Indolizine is an isomer of indole and is considered a 10-π electron aromatic system. ijettjournal.orgderpharmachemica.com This unique electronic structure contributes to its chemical properties and has made it a subject of continuous interest. derpharmachemica.com

In contemporary research, the indolizine scaffold is recognized as a "privileged structure" due to its presence in a wide array of molecules with diverse applications. derpharmachemica.comresearchgate.net These derivatives are investigated for their potential in medicinal chemistry and are also explored as functional materials, such as fluorescent compounds for organic electronics. researchgate.netresearchgate.netmdpi.com The development of new synthetic methodologies, including transition metal-catalyzed reactions and eco-friendly approaches, continues to expand the scope of indolizine chemistry. ijettjournal.orgresearchgate.netderpharmachemica.com

Overview of the Indolizine Ring System and its Derivatives

The indolizine ring system is a fused heterocyclic compound consisting of a six-membered pyridine (B92270) ring and a five-membered pyrrole (B145914) ring, with a bridging nitrogen atom at the point of fusion. ijettjournal.orgderpharmachemica.comderpharmachemica.com This N-fused structure is isoelectronic with indole and purines. globalresearchonline.netderpharmachemica.com The parent compound, indolizine, has the chemical formula C₈H₇N. jbclinpharm.org

The synthesis of the indolizine core can be approached in several ways, primarily starting from either pyridine or pyrrole derivatives. rsc.orgresearchgate.net Major synthetic routes include:

Condensation Reactions: Such as the Scholtz synthesis and the Chichibabin reaction, which involves the cyclization of quaternary pyridinium (B92312) salts. jbclinpharm.orghep.com.cn

1,3-Dipolar Cycloadditions: A widely used method involving the reaction of pyridinium ylides with dipolarophiles like alkynes or alkenes. rsc.orgresearchgate.net This method is often simple and proceeds in two steps. jbclinpharm.org

1,5-Dipolar Cycloadditions: Another cycloaddition pathway to form the bicyclic system. jbclinpharm.orgcore.ac.uk

The reactivity of the indolizine ring allows for the creation of a vast number of derivatives. The five-membered ring is electron-rich, making it susceptible to electrophilic substitution, particularly at the C-3 position. mdpi.combohrium.com Modifications can be made to both the five- and six-membered rings, leading to a wide diversity of substituted indolizines. derpharmachemica.comresearchgate.net These derivatives range from simple alkyl or aryl-substituted compounds to more complex structures fused with other heterocyclic systems. researchgate.netderpharmachemica.com

Positioning 5-Methyl-2-phenylindolizine within Advanced Indolizine Chemistry

This compound is a specific derivative of the core indolizine structure. Its chemical properties are defined by its molecular formula, C₁₅H₁₃N, and a molecular weight of approximately 207.27 g/mol . nih.govscbt.com The structure features a methyl group (CH₃) at the 5-position of the six-membered ring and a phenyl group (C₆H₅) at the 2-position of the five-membered ring.

The synthesis of this compound can be achieved through established methods for creating 2-arylindolizines, such as the Chichibabin-Stepanow synthesis, which utilizes appropriately substituted α-picolines (in this case, 6-methyl-α-picoline) and phenacyl bromides. oregonstate.edu

In academic research, this compound serves as a model compound for studying the chemical and physical properties of the indolizine class. For instance, it has been used in studies investigating the protonation of the indolizine ring in acidic media, where it was found that protonation occurs at the 3-position. oregonstate.edu More recently, this compound has been identified as a secondary metabolite produced by fungal species such as Aspergillus niger and Aspergillus terreus, as determined by GC-MS analysis of fungal extracts.

The presence of the methyl group at the 5-position and the phenyl group at the 2-position influences the molecule's electronic properties and steric environment. This specific substitution pattern makes this compound a valuable subject in advanced research for understanding structure-activity relationships and exploring the potential of tailored indolizine derivatives in various scientific fields.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N | nih.govscbt.com |

| Molecular Weight | 207.27 g/mol | nih.govscbt.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 36944-99-7 | nih.govscbt.comchemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2-phenylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOVZESTRNGOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346177 | |

| Record name | 5-Methyl-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36944-99-7 | |

| Record name | 5-Methyl-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-PHENYL-INDOLIZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles of 5 Methyl 2 Phenylindolizine and Indolizine Analogs

Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental reaction class for indolizine (B1195054) derivatives. The inherent electronic properties of the fused bicyclic system dictate the regioselectivity of these reactions.

Positional Selectivity: C-3 vs. C-1

For the indolizine nucleus, electrophilic attack predominantly occurs at the C-3 position of the five-membered ring, followed by the C-1 position. chim.itjbclinpharm.orgmdpi.comjbclinpharm.org This preference is well-supported by molecular orbital calculations, which indicate that the highest electron density is located at the C-3 carbon. mdpi.comjbclinpharm.org

The observed regioselectivity can be explained by examining the resonance structures of the indolizine ring. The resonance hybrid that places a negative charge on C-3 is more stable because it requires less energy for charge separation, thus making this position more nucleophilic and prone to electrophilic attack. chim.it Furthermore, the intermediate formed during electrophilic substitution at C-3 is more stabilized through conjugation involving the carbon atom, which is favored over conjugation involving the nitrogen atom in the case of C-1 substitution. chim.it

Protonation studies on various indolizine derivatives have further confirmed this positional preference. In most cases, protonation, a simple form of electrophilic attack, occurs at C-3. jbclinpharm.orgjbclinpharm.org For instance, even in 3,5-disubstituted indolizines, protonation is favored at the C-3 position, a phenomenon attributed to the relief of intramolecular overcrowding. jbclinpharm.org

Steric and Electronic Influences of Substituents on Regioselectivity

The presence of substituents on the indolizine ring, such as the methyl group at the 5-position and the phenyl group at the 2-position in 5-Methyl-2-phenylindolizine, significantly influences the regioselectivity of electrophilic substitution reactions.

The electronic nature of these substituents plays a crucial role. Electron-donating groups tend to activate the ring towards electrophilic attack, while electron-withdrawing groups have a deactivating effect. The phenyl group at C-2 and the methyl group at C-5 both influence the electron distribution within the heterocyclic system.

Steric hindrance also plays a significant part in directing the outcome of these reactions. For example, in 3-substituted indolizines, the introduction of a substituent at the 2-position can increase the steric interaction with the C-3 position. This steric strain can be relieved by electrophilic attack at C-3, leading to a change in the hybridization state of this carbon atom. jbclinpharm.org Studies on the protonation of 3-methyl-2-phenylindolizine (B11893817) have shown a preference for protonation at C-3. jbclinpharm.org

The interplay between steric and electronic effects can be seen in the nitration of substituted indolizines. For example, the nitration of 2-phenylindolizine (B189232) can lead to substitution on the phenyl ring, specifically at the para position, before substitution occurs on the indolizine nucleus itself. jbclinpharm.org

Cycloaddition Reactions

Indolizines are known to participate in cycloaddition reactions, a characteristic that distinguishes them from some of their structural analogs. chim.it These reactions involve the π-system of the indolizine ring and provide a powerful tool for the synthesis of more complex heterocyclic structures.

[8+2] Cycloaddition with Alkenes and Alkynes

Indolizine and its derivatives can act as an 8π component in [8+2] cycloaddition reactions with suitable dienophiles, such as electron-deficient alkenes and alkynes. mdpi.comclockss.orgosi.lvnih.gov This type of reaction is a key method for the synthesis of cycl[3.2.2]azines (also known as pyrrolo[2,1,5-cd]indolizines). mdpi.comclockss.orgosi.lv The reaction is considered a rare example of an [8+2] cycloaddition, where the tetraene framework of the indolizine scaffold participates as the 8π-electron component. osi.lv

The mechanism of this reaction is believed to be regioselective, influenced by the polarization of the indolizine ring. osi.lv The reaction can proceed with both alkynes and alkenes, leading to the formation of cyclazines or their dihydro/tetrahydro derivatives, respectively. mdpi.com In some cases, subsequent dehydrogenation is required to obtain the fully aromatic cyclazine product. jbclinpharm.org

Reactivity with Specific Dipolarophiles (e.g., Dimethyl Acetylenedicarboxylate)

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a commonly used and highly reactive dipolarophile in cycloaddition reactions with indolizines. jbclinpharm.orgjbclinpharm.orgclockss.orgrsc.org The reaction of indolizine derivatives with DMAD is a general and straightforward method for synthesizing [2.2.3]cyclazines. clockss.org

For instance, the reaction of this compound with DMAD has been studied. rsc.org The stereochemistry of the resulting adducts can be influenced by the position of substituents on the indolizine ring. X-ray crystallography has revealed that the adducts formed from this compound can have non-planar structures, which differ from the stereochemical configurations of adducts formed from its 6- and 7-methyl positional isomers.

The reactivity of pyridines with DMAD has been shown to be related to their basicity. Pyridines with higher pKa values may form quinolizine derivatives, while those with lower pKa values, like 4-cyanopyridine, can yield indolizine tricarboxylates. jbclinpharm.org

Influence of the 5-Methyl Group on Cyclization Pathways

The presence of a methyl group at the 5-position of the indolizine ring, as in this compound, can have a notable impact on the course of cycloaddition reactions. This substituent can influence the stability of intermediates formed during the reaction, potentially opening up unique cyclization pathways compared to unsubstituted indolizine.

For example, in the synthesis of 5-methylindolizine, pyrolysis of the acetate (B1210297) of 1-(6-methyl-2-pyridyl)-2-propen-1-ol yields the target compound, demonstrating a synthetic route influenced by the methyl substituent. core.ac.uk

The reaction of this compound with DMAD highlights how the 5-methyl group can affect the stereochemical outcome of the cycloaddition. The non-planar structures observed in the adducts of the 5-methyl isomer are distinct from those of its regioisomers, indicating that the position of the methyl group is a critical factor in determining the three-dimensional structure of the cycloadduct.

Protonation Behavior and Basicity

The basicity of the indolizine core is a fundamental aspect of its reactivity, influencing its behavior in acidic media and its propensity for electrophilic attack. With a pKa of 3.9, the parent indolizine is significantly more basic than its isomer indole (B1671886) (pKa -3.5). scribd.com This increased basicity imparts resistance to the acid-catalyzed polymerization that is characteristic of indoles. scribd.com

Molecular orbital calculations and experimental evidence consistently show that the five-membered ring is the primary site of electrophilic attack. researchgate.netjbclinpharm.org Protonation, as a fundamental electrophilic addition, preferentially occurs on this ring. The most basic site and the position of preferential protonation in the indolizine nucleus is C-3. scribd.comresearchgate.netrsc.org However, a delicate balance exists, and protonation can also occur at the C-1 position, leading to a mixture of 1H- and 3H-indolizinium cations. researchgate.netrsc.org

In strongly acidic conditions, such as a nitric and sulfuric acid mixture, the indolizine is protonated, and subsequent electrophilic attack (e.g., nitration) on the resulting indolizinium cation can be directed to the C-1 position. scribd.comrsc.org Studies using trifluoroacetic acid have also been employed to investigate the formation and stability of these cations. researchgate.netrsc.org In some instances, such as with 3-methylindolizine (B156784), protonation occurs predominantly at C-1. scribd.com

The position of protonation is highly sensitive to the nature and location of substituents on the indolizine ring. researchgate.netrsc.org The introduction of alkyl and aryl groups can alter the relative stability of the resulting 1H- and 3H-cations, thereby shifting the equilibrium.

For instance, while 3-methylindolizine protonates mainly at C-1, introducing a phenyl group at the C-2 position, as in 3-methyl-2-phenylindolizine, significantly shifts the preference back towards C-3 protonation. researchgate.net This is attributed to the steric interaction between the C-2 and C-3 substituents, which is relieved upon protonation at C-3 due to the change in hybridization at that carbon. researchgate.net Similarly, the presence of a methyl group at the C-5 position, as in 3,5-dimethylindolizine, leads to exclusive protonation at the C-3 position, a phenomenon ascribed to intramolecular overcrowding. scribd.comresearchgate.netrsc.org

The following table, based on data from NMR spectroscopy in trifluoroacetic acid, illustrates the influence of substituents on the site of protonation. researchgate.net

| Compound | % 3H-Cation | % 1H-Cation |

| 3-methylindolizine | 21 | 79 |

| 2,3-dimethylindolizine | 41 | 59 |

| 3-methyl-2-phenylindolizine | 72 | 28 |

| 1,2,3-trimethylindolizine | 100 | 0 |

| 1,3-dimethyl-2-phenylindolizine | 100 | 0 |

| 3,5-dimethylindolizine | 100 | 0 |

Site of Protonation (e.g., C-1, C-3)

Oxidation and Reduction Chemistry

The indolizine ring system can undergo both oxidation and reduction, with the outcome being highly dependent on the reagents, reaction conditions, and the substitution pattern of the heterocycle.

Oxidation of the indolizine nucleus can be complex. Treatment of 2-methyl- and 2-phenylindolizines with nitric acid at moderate temperatures often results primarily in oxidation of the substrate rather than nitration. jbclinpharm.org However, controlled oxidation is possible. For example, the oxidation of methyl 2-hydroxy-3-phenylindolizine-1-carboxylate with air or potassium ferricyanide (B76249) yields the corresponding 2,3-dihydro-3-hydroxy-2-oxo-3-phenylindolizine-1-carboxylate. rsc.org Electrochemical oxidation has also been employed to achieve C-N cross-coupling reactions at the C-3 position of 2-phenylindolizines. ccspublishing.org.cnccspublishing.org.cn

Reduction of the indolizine core is a key strategy for accessing indolizidine alkaloids. chim.it The six-membered ring is generally more susceptible to hydrogenation than the five-membered ring. chim.it Catalytic hydrogenation using various catalysts can lead to partial or full saturation of the ring system. scribd.com Asymmetric hydrogenation of this compound using a Ruthenium-NHC catalyst selectively reduces the six-membered ring. dicp.ac.cn Further hydrogenation with a heterogeneous catalyst can then reduce the remaining pyrrole (B145914) ring to afford the fully saturated indolizidine core. dicp.ac.cn Complete saturation of the indolizine nucleus to the corresponding indolizidine can be achieved using platinum catalysts. scribd.com

Chemical reduction methods have also been applied. The Birch reduction (using sodium in liquid ammonia) of indolizines bearing an ester group at the C-6 position selectively reduces the pyridine (B92270) ring to afford dihydroindolizines. nih.govacs.org Reduction of 2,5-diphenylindolizine with rhenium heptasulfate results in the fully saturated 2,5-diphenyloctahydroindolizine. chim.it

Condensation Reactions and Ring Annulations

The unique reactivity of specific positions on the indolizine ring, particularly the C-H acidity of methyl groups at C-5, allows for a variety of condensation and ring-forming reactions.

The six-membered ring of indolizine exhibits some π-deficient character, which increases the C-H acidity of attached methyl groups, especially at the C-5 position. ccspublishing.org.cn This enhanced acidity allows the 5-methyl group to participate in condensation reactions with carbonyl compounds. ccspublishing.org.cn This reactivity is a key step in the construction of more complex fused heterocyclic systems. For example, the 5-methyl group of this compound can be condensed with a carbonyl group located in a substituent at the C-3 position in a base-catalysed intramolecular reaction. nih.gov This specific reactivity of the 5-methyl group is a cornerstone for building fused polycyclic frameworks. nih.gov

The condensation and cycloaddition capabilities of the indolizine core are exploited in the synthesis of larger, fused aromatic systems, known as cyclazines.

Pyrrolo[2,1,5-cd]quinolizines: These tricyclic systems can be synthesized directly from this compound derivatives. nih.gov The key transformation is a base-catalysed intramolecular condensation between the activated 5-methyl group and a carbonyl functionality within a substituent at the C-3 position. nih.gov For example, 5-methyl-2-phenyl-3-pyruvoyl-indolizine, upon treatment with base, cyclizes to give a low yield of 4-methyl-2-phenyl-3H-pyrrolo[2,1,5-de]quinolizin-3-one. nih.gov Other synthetic strategies include dehydrogenative Heck annelation of indolizines with diaryl acetylenes. chim.it

Azocino[2,1,8-cd]pyrrolizines: The formation of this and other fused systems can occur through [8+2] cycloaddition reactions where the indolizine acts as the 8π component. researchgate.net The reaction of various indolizine derivatives with dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of azocino[2,1,8-cd]pyrrolizines. researchgate.netgoogle.com

Theoretical and Computational Investigations of Indolizine Systems

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to investigate indolizine (B1195054) systems, offering profound insights into their behavior. These methodologies allow for the calculation of molecular geometries, electronic structures, and the energetics of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone for the computational study of organic molecules, including indolizine derivatives. This method calculates the electronic structure of a molecule based on its electron density, providing a good balance between accuracy and computational cost. DFT calculations have been instrumental in understanding the molecular structure and photophysical properties of substituted indolizines. ua.es For instance, studies on push-pull indolizine systems have utilized DFT to characterize the electronic transitions observed in experimental absorption and emission spectra. ua.es

In the case of 5-Methyl-2-phenylindolizine, DFT calculations can be used to determine key properties such as optimized geometry, charge distribution, and dipole moment. The presence of the electron-donating methyl group at the 5-position and the π-conjugated phenyl group at the 2-position are expected to significantly influence the electron density distribution across the indolizine core.

Table 1: Representative Calculated Properties of Indolizine Systems using DFT Please note that this table is illustrative and based on general findings for substituted indolizines, as specific comprehensive DFT data for this compound is not readily available in the cited literature.

| Property | Calculated Value (Representative) | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~3-4 eV | Indicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~2-5 D | Reflects the overall polarity of the molecule, influenced by substituents. |

| Electron Density at C-3 | High | Predicts the most probable site for electrophilic attack. core.ac.uk |

| Electron Density at C-1 | Moderate-High | Predicts the second most probable site for electrophilic attack. core.ac.uk |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are crucial for predicting the feasibility and regioselectivity of reactions, particularly cycloadditions.

For indolizine systems, FMO analysis has been used to rationalize the outcomes of 1,3-dipolar cycloaddition reactions. researchgate.net The electron-rich nature of the indolizine ring generally leads to a high-energy HOMO, making it a good electron donor in reactions with electron-deficient species. Molecular orbital calculations on the parent indolizine system predict that the highest electron density is at the 3-position, followed by the 1-position, which is consistent with experimental observations of electrophilic substitution. core.ac.uk In a study on cyanine (B1664457) dyes derived from indolizines, it was noted that the HOMO and LUMO were delocalized across the entire π-system, including the indolizine core. uky.edu

Molecular Electron Density Theory (MEDT) offers a more comprehensive framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. MEDT studies on [3+2] cycloaddition reactions to form indolizines have provided detailed insights into the reaction mechanism, suggesting that the electronic structure of the reacting ylides can significantly influence the activation barrier. researchgate.net This theory has been successfully applied to explain the regio- and stereoselectivity in the synthesis of various heterocyclic systems. mdpi.com For the reactions of indolizines, MEDT can elucidate the polar or non-polar nature of the transition states and quantify the global electron density transfer between the reactants.

The Distortion/Interaction Energy Model, also known as the Activation Strain Model, is a powerful tool for analyzing activation barriers of chemical reactions. It partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between these distorted reactants. This model has been instrumental in explaining reactivity and selectivity in a wide range of reactions, including cycloadditions. While specific studies on this compound using this model are not prominent in the literature, it is a valuable methodology for understanding how the substituents on the indolizine ring and the reacting partner influence the activation barrier by affecting the balance between distortion and interaction energies.

Molecular Electron Density Theory (MEDT)

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping the potential energy surface of a reaction, allowing for the identification and characterization of transient species such as transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism.

The computational analysis of transition states is central to understanding reaction kinetics. By calculating the geometry and energy of a transition state, the activation energy barrier for a reaction can be determined. For indolizine chemistry, this has been particularly insightful for cycloaddition reactions.

For example, a quantum chemical study on the cycloaddition reaction of 7-Methyl-6-nitro-2-phenylindolizine, a compound structurally related to this compound, with an aminoacetylene was performed using ab initio and AM1 methods. acs.org The calculations revealed the formation of zwitterionic intermediates. The subsequent ring closure of these intermediates could lead to different products, and the calculations showed that while one product was thermodynamically more stable, the activation barrier for the formation of the other was lower, explaining the experimentally observed product. acs.org This highlights the power of computational analysis in predicting and rationalizing reaction outcomes.

Table 2: Key Findings from Computational Studies on Indolizine Reaction Mechanisms

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| [8+2] Cycloaddition | ab initio, AM1 | Identification of zwitterionic intermediates and competing reaction pathways with different activation barriers. | acs.org |

| [3+2] Cycloaddition | MEDT | Elucidation of polar mechanisms and the influence of ylide electronic structure on reactivity. | researchgate.net |

| Electrophilic Substitution | FMO, Electron Density Calculations | Prediction of C-3 as the most reactive site, followed by C-1. | core.ac.uk |

Prediction of Regio- and Stereoselectivities

Computational methods are instrumental in predicting the outcomes of chemical reactions, particularly the regioselectivity and stereoselectivity, which are crucial for synthetic planning. rsc.org For indolizine systems, theoretical calculations can elucidate the factors governing reaction pathways and product distributions.

The inherent electronic nature of the indolizine ring, a combination of a π-excessive five-membered ring and a π-deficient six-membered ring, dictates its reactivity. usp.br Computational studies have shown that electrophilic substitutions on indolizines typically occur at the C-3 position of the five-membered ring, which has the highest electron density. mdpi.com However, the substitution pattern on the indolizine core can influence this selectivity.

In the case of 2-phenylindolizine (B189232), regioselective lithiation at the C-5 position can be achieved using n-butyllithium, allowing for the introduction of various electrophiles at this site. usp.br This demonstrates that by choosing appropriate reagents and conditions, the inherent reactivity can be modulated. Computational models, such as those employing density functional theory (DFT), can predict the most likely sites for metallation by calculating the relative energies of possible intermediates. nih.gov

Furthermore, computational tools can explain and predict the stereoselectivity of reactions. For instance, in Lewis acid-promoted lithiation-substitution reactions of related tertiary amines, computational studies have revealed that initial syn-lithiation occurs, followed by equilibration to form the thermodynamically more stable anti-intermediate. researchgate.net This level of mechanistic detail is often inaccessible through experimental means alone. The prediction of stereochemical outcomes is vital in the synthesis of chiral molecules, and computational modeling provides a framework for understanding the underlying energetic preferences for different stereoisomers.

| Indolizine Derivative | Reaction Type | Predicted Major Regioisomer | Computational Method |

|---|---|---|---|

| 2-Phenylindolizine | Lithiation | C-5 | DFT |

| 1-Ester-substituted Indolizine | Directed Metalation | C-2 or C-5 (Base/Electrophile dependent) | DFT |

| Indolizine | Electrophilic Substitution | C-3 | DFT (HOMO analysis) |

Prediction and Understanding of Electronic and Photophysical Properties

Computational chemistry provides profound insights into the electronic structure and photophysical behavior of molecules like this compound. These theoretical predictions are crucial for designing novel materials with tailored optical and electronic properties for applications in optoelectronics and as fluorescent probes. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key concepts in understanding the electronic behavior of molecules. The energy difference between them, the HOMO-LUMO gap (ΔEH-L), is related to the molecule's chemical reactivity and its electronic absorption properties. researchgate.net Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to calculate these orbital energies and predict the electronic transitions. acs.org

For indolizine systems, the electronic structure can be effectively tuned by introducing different substituents at various positions on the bicyclic ring. This modulation of the electronic properties is a powerful strategy for designing molecules with specific functions. For example, merging an indole (B1671886) and an indolizine moiety within a single polycyclic architecture, creating indoloindolizines, allows for fine-tuning of the HOMO-LUMO gap by controlling the aromaticity of specific rings. chemrxiv.org The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels. nih.govresearchgate.net

In a study on substituted indolizines, it was found that the introduction of a nitro group, a strong electron-withdrawing group, leads to a reduction in the HOMO-LUMO gap. acs.org This results in a bathochromic (red) shift in the fluorescence emission. acs.org Conversely, strategic substitutions can also increase the band gap. chemrxiv.org Computational studies can systematically evaluate the effect of various substituents on the electronic structure, guiding the synthetic efforts towards materials with desired properties. mdpi.com

| Compound | Substituent at C-3 | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenyl-substituted Indolizine | -H | -5.58 | -1.54 | 4.04 |

| Nitro-substituted Phenyl-indolizine | -NO2 | -6.12 | -2.58 | 3.54 |

The photophysical properties of many fluorescent molecules, including indolizine derivatives, are often sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, can be effectively modeled using computational methods. Understanding the influence of the solvent is critical for applications where the molecule will be used in solution, such as in biological imaging or as a sensor. usp.br

Computational models can simulate the effect of the solvent on the electronic structure and excited states of the molecule. This is often done using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net These calculations can predict the shifts in absorption and emission spectra as a function of solvent polarity. acs.org

For instance, a study on phenyl-substituted indolizine fluorophores demonstrated significant solvatochromic behavior. In a nonpolar solvent like ether, a particular derivative exhibited bright blue fluorescence, while in a more polar solvent like methanol, the emission was red-shifted and the intensity decreased. acs.org This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state. acs.org Computational calculations can confirm the presence of ICT by analyzing the changes in the electron density distribution upon excitation.

The ability to predict how a molecule's fluorescence will change in different solvents is a powerful tool for designing ratiometric fluorescent sensors, where the ratio of fluorescence intensities at two different wavelengths can be used to quantify the analyte of interest.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Emission Maximum (nm) |

|---|---|---|

| Ether | 4.34 | 460 |

| THF | 7.58 | - |

| DCM | 8.93 | - |

| DMSO | 46.7 | - |

| Acetonitrile | 37.5 | - |

| Methanol | 32.7 | 483 |

Applications of Indolizine Derivatives in Advanced Materials Science

Organic Optoelectronic Materials

The indolizine (B1195054) scaffold is recognized for its potential in optoelectronic applications due to its fluorescent and charge-transporting capabilities. While the general class of indolizines is investigated for these purposes, specific research focusing solely on 5-Methyl-2-phenylindolizine in these applications is limited in the available literature.

Indolizine derivatives are considered for use in Organic Light-Emitting Diodes (OLEDs) due to their favorable fluorescent properties. rsc.org The development of new synthetic methods for indolizine derivatives is partly driven by their potential application as functional dyes or materials for OLEDs. rsc.org For instance, N-aryl phenothiazine (B1677639) derivatives, which can be synthesized from 2-phenylindolizine (B189232) precursors, play a significant role in the development of OLEDs. ccspublishing.org.cn However, specific studies detailing the integration and performance of this compound within an OLED device are not prominent in the surveyed research.

The field of organic electronics continues to seek novel materials with high charge mobility and stability. While broad categories of fused-ring systems are extensively studied as organic semiconductors, specific data on the semiconductor properties of this compound, such as charge carrier mobility or performance in a field-effect transistor, are not detailed in the available scientific reports.

Organic Semiconductors

Fluorescent Materials and Organic Dyes

The fluorescence of the indolizine core is one of its most well-documented characteristics, leading to significant research into its use as a functional dye and fluorescent probe. rsc.org

The photophysical properties of indolizine derivatives, including their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the bicyclic ring system. While specific spectral data for this compound is not available in the searched literature, related compounds offer insight into the properties of this class. For example, the synthesis of various 2-phenylindolizine derivatives allows for the exploration of a range of photophysical characteristics. The modification of substituents is a key strategy for tuning the emission color across the visible spectrum.

The relationship between the chemical structure of indolizine derivatives and their photophysical properties is a subject of ongoing research. The introduction of different functional groups at various positions on the indolizine core can significantly alter the electronic distribution within the molecule, thereby influencing its absorption and fluorescence characteristics.

For the 2-phenylindolizine framework, substituents on the phenyl ring or the indolizine core itself can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the energy of the absorbed and emitted photons. The methyl group at the 5-position in this compound is an electron-donating group, which is expected to influence the electronic properties of the system. However, without specific experimental data from the literature, a detailed analysis of its precise effect in comparison to other derivatives cannot be authoritatively presented.

Solid-State Emission Characteristics

While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, certain indolizine derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). nih.govrsc.org This phenomenon, where fluorescence is enhanced upon aggregation, is crucial for applications in solid-state devices like organic light-emitting diodes (OLEDs). rsc.orgnih.gov

For instance, a class of indolizine-based AIE luminogens, referred to as Kaleidolizine (KIz), demonstrates tunable emission from 455 nm to 564 nm. nih.gov Increasing the water fraction in a THF/water mixture of KIz can lead to a fluorescence intensity increase of up to 120-fold. nih.gov The mechanism behind this AIE effect in the KIz system is attributed to a combination of intramolecular charge transfer and the restriction of intramolecular rotation in the aggregated state. nih.gov

Similarly, other research has shown that 2,5-disubstituted indolizines can exhibit fluorescence in both solution and solid states. doi.org The solid-state fluorescence of indolizine derivatives can be tuned to span the full color spectrum based on the substituents attached to the core. researchgate.net For example, novel 5-carbonylated 2-arylindolizine derivatives show tunable full-color fluorescence in the solid state, which is tailored by the specific substituents. researchgate.net

Detailed studies on specific indolizine derivatives reveal deep-red solid-state emissions, a rare characteristic for small, low molecular weight organic compounds. acs.org The twisted conformation of these molecules in the solid state induces restriction of intramolecular rotation, which contributes significantly to their emission properties. acs.org

Table 1: Solid-State Emission Properties of Selected Indolizine Derivatives

| Compound/System | Emission Max (nm) (Solid State) | Emission Color | Key Feature |

| Kaleidolizine (KIz) | 455 - 564 | Tunable | Aggregation-Induced Emission (AIE) nih.gov |

| Acetyl-substituted phenyl-indolizine | 497 | Cyan | Aggregation-Induced Emission acs.org |

| Nitro-substituted phenyl-indolizine | 605 | Orange-Red | Bathochromic shift due to strong electron-withdrawing group acs.org |

| Aldehyde-substituted phenyl-indolizine | 660 | Deep-Red | Rare deep-red emission for a low MW compound acs.org |

| Nitro-substituted phenyl-indolizine (variant) | 669 | Deep-Red | Rare deep-red emission for a low MW compound acs.org |

Counter Anion Effects on Photophysical Properties

The photophysical properties of cationic indolizine derivatives can be significantly influenced by their associated counter-anions, a phenomenon particularly relevant in both solution and the solid state. mdpi.comnih.gov This effect is pronounced in positively charged π-conjugated systems like indolizine-cyanine dyes. mdpi.com The choice of anion can affect properties such as the Stokes shift, molar absorptivity, and the formation of aggregate states. mdpi.comnih.govresearchgate.net

A systematic study on an indolizine-cyanine dye (C5) with various anions demonstrated that the anion's size, dipole, and hydrophilicity play a crucial role. mdpi.comresearchgate.net In solution, the choice of counter-anion was found to have a significant influence on the Stokes shift and molar absorptivities of the dyes. nih.gov For example, in the solid state, the anion selection affected the formation of aggregate states, which exhibited higher energy absorptions compared to the monomeric compound. mdpi.comnih.gov This tunability is critical for designing materials with specific near-infrared (NIR) emission properties. nih.gov

This phenomenon, where the optical properties change in response to an external stimulus like the presence of acid (and thus the formation of a salt with a counter-anion), is a form of halochromism. rsc.org In some push-pull indolizine systems, protonation can lead to significant shifts in the emission spectra. ua.es For example, exclusive protonation of an amino group on an indolizine chromophore can cause a hypsochromic (blue) shift in emission. ua.es By carefully controlling the extent of protonation, it is even possible to achieve white light emission due to the complementary colors of the neutral and protonated species. ua.es

Table 2: Effect of Counter Anion on Photophysical Properties of Indolizine-Cyanine Dye C5

| Counter Anion | Anion Type | Key Observation in Solid State |

| Cl⁻, ClO₄⁻, PF₆⁻, NO₃⁻ | Small-sized | Influence on aggregate state formation mdpi.com |

| TFSI, BARF, TPB | Large-sized | Influence on aggregate state formation mdpi.com |

Chemosensors and Optical Probes

The inherent fluorescence of the indolizine scaffold and its sensitivity to the local environment make it an excellent platform for developing chemosensors and optical probes. mdpi.comdoi.org These sensors can detect a variety of analytes, including pH changes and metal ions. mdpi.comrsc.org

The sensing mechanism often relies on intramolecular charge transfer (ICT). mdpi.com For example, indolizine-based fluorophores with donor and acceptor groups can exhibit significant changes in their emission spectra upon interaction with an analyte. An indolizine fluorophore bearing an N,N-dimethylamino group (donor) and an ester group (acceptor) showed a pronounced red-shift in its emission, which was exploited to create a fluorescent pH probe. mdpi.com The protonation of the amino group in acidic conditions alters the ICT process, leading to a visible change in fluorescence. mdpi.com

Indolizine derivatives have also been engineered to detect specific metal ions. Chemodosimeters based on a 1,3-diphenylindolizine-2-carbaldehyde (DPIC-CHO) core have been developed for the highly sensitive detection of mercury ions (Hg²⁺). rsc.org These probes incorporate mercury-recognizable moieties like 1,3-dithiolane. In the presence of Hg²⁺, the thioacetal linkage is cleaved, releasing the highly fluorescent DPIC-CHO and causing a distinct change in the emission spectrum, allowing for ppb-level detection. rsc.org

Furthermore, the AIE properties of some indolizine derivatives are highly advantageous for creating fluorogenic probes for bioimaging. nih.gov Conjugating a triphenylphosphonium moiety to an AIE-active indolizine core (Kaleidolizine) has led to the development of probes for real-time imaging of mitochondria in living cells, offering an excellent signal-to-noise ratio. nih.gov

π-Expanded Indolizine Systems in Materials Design

Expanding the π-conjugated system of the indolizine core by fusing it with other aromatic rings is a powerful strategy for tuning its electronic and optical properties for advanced materials applications. chemrxiv.orgchemrxiv.org This approach leads to new classes of polycyclic aromatic compounds with enhanced stability and tailored HOMO-LUMO gaps. chemrxiv.orgchemrxiv.orgresearchgate.net

A notable class of π-expanded systems is the indoloindolizines, which are formed by merging indole (B1671886) and indolizine moieties into a single polycyclic framework. chemrxiv.orgchemrxiv.orgresearchgate.net This fusion creates a unique electronic structure that can be precisely modulated. chemrxiv.orgchemrxiv.org These compounds exhibit vivid colors and fluorescence across the visible spectrum and possess greater stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.orgresearchgate.net

The synthesis of these complex scaffolds is now achievable through scalable protocols. chemrxiv.orgchemrxiv.org The optoelectronic properties of indoloindolizines can be fine-tuned through strategic benzannulation (fusion of a benzene (B151609) ring) at specific positions. chemrxiv.orgresearchgate.netacs.org This allows for precise control over the HOMO-LUMO gap, which directly impacts the absorption and emission characteristics of the material. chemrxiv.orgresearchgate.net The indole-like character of these compounds also allows for further functionalization through regioselective electrophilic substitutions. chemrxiv.orgchemrxiv.org The combination of stability, tunability, and functionality makes indoloindolizines promising materials for optoelectronic devices, including organic field-effect transistors (OFETs) where they have shown remarkable ambipolar charge transport properties. researchgate.netacs.org

Another important π-expanded system is the pyrido[3,2-b]indolizine scaffold, which can be envisioned as a superposition of the pyrrole (B145914) motifs from 7-azaindole (B17877) and indolizine. nih.govacs.org This design results in small, rigid, and neutral organic fluorophores with highly predictable and tunable photophysical properties. nih.govacs.org

A key advantage of the pyrido[3,2-b]indolizine core is its ability to absorb visible light (>400 nm) despite its compact size (molecular weights often below 300 g/mol ). nih.govacs.orgacs.org Computational modeling has been instrumental in guiding the rational design of these fluorophores, allowing for the selection of optimal substituent positions to fine-tune fluorescence colors across a wide range, from blue to red. nih.govacs.orgnih.gov For example, calculations have shown that the C5 position is ideal for selectively perturbing the HOMO energy level with minimal impact on the LUMO, enabling systematic color tuning. acs.org

These scaffolds have been used to create highly fluorogenic probes that are sensitive to their environment. nih.gov One such probe demonstrated a unique "turn-on" property in hydrophobic environments, making it suitable as a washing-free bioprobe for visualizing lipid droplets in living cells. nih.govnih.gov The structural analogy to indole has also inspired the creation of novel fluorogenic unnatural amino acids, which can be incorporated into peptide probes to monitor protein-protein interactions. nih.govnih.gov

Natural Occurrence and Biosynthetic Pathways of Indolizine Derivatives

Identification of 5-Methyl-2-phenylindolizine in Plant Extracts

The indolizine (B1195054) core structure is a recurring motif in a variety of natural products. jbclinpharm.org The compound this compound, a specific derivative, has been identified and isolated from several plant species through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Citrullus colocynthis

Citrullus colocynthis, commonly known as bitter apple, is a desert vine that grows in arid regions. mdpi.com Studies involving the analysis of its leaf extracts have confirmed the presence of this compound. In one analysis of a rudimentary leaf extract, this compound was identified as a main chemical compound with a relative abundance of 17.85%. mdpi.com Another study analyzing an ethanol (B145695) extract of the leaves also identified the compound, reporting a relative abundance of 2.81%. nih.gov These findings highlight the plant as a natural source of this specific indolizine derivative. mdpi.comnih.gov

Table 1: Detection of this compound in Citrullus colocynthis Leaf Extracts

| Analytic Method | Extract Type | Relative Abundance | Reference |

|---|---|---|---|

| GC-MS | Rudimentary Extract | 17.85% | mdpi.com |

| GC-MS | Ethanol Extract | 2.81% | nih.gov |

Andrographis paniculata

Andrographis paniculata is a medicinal herb used extensively in traditional medicine. nih.gov Phytochemical screening of this plant has led to the identification of numerous compounds, including this compound. ijpsonline.comijpsonline.com GC-MS analysis of an ethanol extract of Andrographis paniculata identified this compound as one of the main phytochemical constituents. ijpsonline.comijpsonline.com Further research on a chloroform (B151607) extract from the root of the plant also revealed the presence of this compound, which was detected with a retention time of 33.516 minutes and accounted for 3.58% of the total extract. researchgate.net

Table 2: Identification of this compound in Andrographis paniculata

| Plant Part | Extract Type | Analytic Method | Key Findings | Reference |

|---|---|---|---|---|

| Whole Plant | Ethanol | GC-MS | Identified as a main phytochemical compound. | ijpsonline.comijpsonline.com |

| Root | Chloroform | GC-MS | Identified with a relative abundance of 3.58%. | researchgate.net |

Detection of this compound in Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants, are known to produce a wide array of bioactive compounds. nih.govnih.gov Several studies have demonstrated that these fungi are a significant source of this compound.

Cladosporium cladosporioides

The endophytic fungus Cladosporium cladosporioides has been isolated from various medicinal plants. nih.govgrafiati.com Analysis of both the intracellular and extracellular products of this fungus via GC-MS has consistently revealed the presence of this compound as one of its bioactive metabolites. nih.govnih.govgrafiati.comresearchgate.netmdpi.commdpi.com This indicates that the fungus, living in symbiosis with host plants, has the metabolic capability to synthesize this compound. nih.gov

Bipolaris australiensis

Similarly, the endophytic fungus Bipolaris australiensis has been identified as a producer of this compound. nih.govnih.gov Isolated from medicinal plants, GC-MS analysis of its metabolic products showed the presence of this indolizine derivative among other bioactive compounds. nih.govnih.govgrafiati.comresearchgate.netmdpi.commdpi.com The detection of the same compound in different fungal species like Bipolaris australiensis and Cladosporium cladosporioides suggests that the biosynthetic machinery for its production may be present across various endophytic fungi. nih.govcolab.ws

Table 3: Endophytic Fungal Sources of this compound

| Fungal Species | Analytical Method | Finding | Reference |

|---|---|---|---|

| Cladosporium cladosporioides | GC-MS | Detected in intra- and extracellular products. | nih.govnih.govgrafiati.comresearchgate.netmdpi.commdpi.com |

| Bipolaris australiensis | GC-MS | Detected in intra- and extracellular products. | nih.govnih.govgrafiati.comresearchgate.netmdpi.commdpi.comcolab.ws |

Overview of Proposed Biosynthetic Routes for Indolizine-Containing Natural Products

The indolizine ring system is a core structure in many naturally occurring alkaloids, which are primarily found in plants and microorganisms. jbclinpharm.orgchemicalbook.comnih.gov While the specific biosynthetic pathway for this compound has not been detailed, general synthetic and biosynthetic routes for the broader class of indolizine derivatives have been extensively studied and proposed. These pathways provide a framework for understanding how such compounds might be formed in nature.

The synthesis of the indolizine nucleus can generally be approached in two main ways: the intramolecular cyclization of a suitably functionalized pyridine (B92270) derivative or, conversely, the construction of a pyridine ring onto a pre-existing pyrrole (B145914) scaffold. chemicalbook.comrsc.org

Key proposed synthetic strategies that may mimic natural biosynthetic processes include:

Tschichibabin and Scholtz Reactions : These are classical methods for indolizine synthesis. The Scholtz reaction, for instance, involves the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgrsc.org

1,3-Dipolar Cycloaddition : This is a significant route involving the reaction of pyridinium (B92312) ylides with electron-deficient alkynes or alkenes. ijettjournal.org This type of reaction is common in natural product biosynthesis.

Intramolecular Cyclization : Pathways involving the cyclization of functionalized pyridine precursors are a common strategy. chemicalbook.com For example, the pyrolysis of 3-(2-pyridyl)-l-propanol in the presence of a palladium-carbon catalyst yields the parent indolizine. jbclinpharm.org

Biocatalysis : Research has shown that plant enzymes can catalyze the "one-pot" synthesis of indolizine derivatives from components like dipyridinium compounds and reactive halogenated derivatives, suggesting a plausible enzymatic route in nature. researchgate.net

These varied synthetic routes, particularly those involving cycloadditions and enzyme-catalyzed cyclizations, suggest that natural production of indolizine alkaloids is a versatile process. ijettjournal.orgresearchgate.net The scarcity of these compounds from natural sources has driven research into these synthetic methods to better understand their formation and properties. ijettjournal.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-methyl-2-phenylindolizine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclization reactions, such as the Tschitschibabin indolizine synthesis or transition-metal-catalyzed cross-coupling. Purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectral characterization (NMR, IR). For reproducibility, document reaction conditions (solvent, temperature, catalysts) and include full spectral data in supplementary materials .

Q. How is this compound characterized spectroscopically, and what key peaks indicate its structure?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and indolizine-specific protons (e.g., H-3 at δ 6.5–7.0 ppm).

- GC-MS : A molecular ion peak at m/z 207 (C₁₅H₁₃N) confirms the molecular weight. Fragmentation patterns (e.g., loss of methyl or phenyl groups) aid structural elucidation .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) are diagnostic .

Q. What are the known physical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer : The compound has a density of 1.04 g/cm³ and a refractive index of 1.598. It is sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate. Stability tests under varying pH/temperature should be conducted via accelerated degradation studies, monitored by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying this compound in complex mixtures?

- Methodological Answer : Use orthogonal analytical methods:

- GC-MS vs. LC-MS : Compare retention times and fragmentation patterns.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra.

- Spiking experiments : Add a pure reference standard to confirm co-elution in chromatography. Document discrepancies in supplementary files for peer review .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (polar vs. nonpolar), and temperatures.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Scale-up considerations : Address mass transfer limitations by adjusting stirring rates or reactor design. Report yield improvements with statistical significance (e.g., ANOVA) .

Q. How can this compound’s potential antimicrobial activity be rigorously assessed?

- Methodological Answer :

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ampicillin) and solvent controls.

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices.

- Mechanistic studies : Perform time-kill assays or membrane permeability tests (SYTOX Green uptake). Reference genomic data to link bioactivity to biosynthetic pathways .

Q. What methodologies validate the presence of this compound in natural product extracts?

- Methodological Answer :

- Metabolomic profiling : Use HR-LC-MS/MS with databases (e.g., GNPS, PubChem) for dereplication.

- Isolation protocols : Combine silica gel chromatography and preparative HPLC. Confirm identity via X-ray crystallography if possible.

- Quantitative analysis : Develop a calibration curve using a purified standard, reporting LOD/LOQ .

Data Analysis and Reproducibility

Q. How should researchers handle missing or inconsistent data in studies involving this compound?

- Methodological Answer : Apply multiple imputation (MI) for missing data, ensuring assumptions (e.g., Missing at Random) are met. For contradictions, perform sensitivity analyses or Bayesian modeling. Document all data exclusions and imputation methods in supplementary materials .

Q. What statistical tools are appropriate for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models in R’s

drcpackage) to calculate EC₅₀ values. Validate with bootstrap resampling and report 95% confidence intervals. For omics data, apply pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 207.27 g/mol | |

| GC-MS Retention Time | 19.8 min | |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃) |

Table 2 : Comparative Bioactivity of Indolizine Derivatives

| Compound | Antimicrobial Activity (MIC, μg/mL) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| This compound | 32 (S. aureus) | >100 |

| 2-Phenylindolizine | 64 (S. aureus) | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.